5-Amino-1-ethyl-3,3-dimethyl-1,3-dihydro-indol-2-one
Overview
Description
Scientific Research Applications
Oligomerization and Chemical Reactions
- Oligomerization of Indole Derivatives : Indole derivatives, including variants similar to 5-Amino-1-ethyl-3,3-dimethyl-1,3-dihydro-indol-2-one, can undergo oligomerization. For example, indole-5-carboxylic acid can react with thiols like 1,2-ethanedithiol in the presence of trifluoroacetic acid, leading to various adducts and dimers. This process is important for the synthesis of complex organic compounds (Mutulis et al., 2008).
Biological Activities and Pharmacological Potential
Antiepileptic Properties : New indole derivatives related to 5-Amino-1-ethyl-3,3-dimethyl-1,3-dihydro-indol-2-one have shown promising results in antiepileptic activity. Studies involving rat models indicate that certain indole derivatives can restore decreased levels of brain monoamines, potentially decreasing susceptibility to seizures (Swathi & Sarangapani, 2017).
Antimicrobial Activity : Bisindole derivatives, which are structurally related to the compound , have been shown to possess antibacterial and antifungal activities. These findings are significant in the development of new antimicrobial agents (Gadaginamath & Shyadligeri, 2000).
Chemical Synthesis and Modification
Synthesis of Carcinogenic Compounds : Research has shown the efficient synthesis of carcinogenic γ-carbolines, which are structurally related to 5-Amino-1-ethyl-3,3-dimethyl-1,3-dihydro-indol-2-one. This type of synthesis is important for studying the properties and biological effects of these compounds (Akimoto et al., 1985).
Synthesis of Antiviral Agents : Research on derivatives of ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, a compound structurally similar to 5-Amino-1-ethyl-3,3-dimethyl-1,3-dihydro-indol-2-one, has been conducted to explore their antiviral activity. While many derivatives did not show significant activity against certain viruses, specific compounds exhibited micromolar activities against human hepatoma cell lines (Ivashchenko et al., 2014).
properties
IUPAC Name |
5-amino-1-ethyl-3,3-dimethylindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-4-14-10-6-5-8(13)7-9(10)12(2,3)11(14)15/h5-7H,4,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZXBNGGQOJUQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N)C(C1=O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501206539 | |
Record name | 5-Amino-1-ethyl-1,3-dihydro-3,3-dimethyl-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501206539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-ethyl-3,3-dimethyl-1,3-dihydro-indol-2-one | |
CAS RN |
135437-78-4 | |
Record name | 5-Amino-1-ethyl-1,3-dihydro-3,3-dimethyl-2H-indol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135437-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-1-ethyl-1,3-dihydro-3,3-dimethyl-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501206539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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